molecular formula C16H12ClNO3S B1316119 1-Phenylsulfonyl-3-chloroacetylindole CAS No. 424789-76-4

1-Phenylsulfonyl-3-chloroacetylindole

Cat. No.: B1316119
CAS No.: 424789-76-4
M. Wt: 333.8 g/mol
InChI Key: HLJHNJQICSDMIT-UHFFFAOYSA-N
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Description

1-Phenylsulfonyl-3-chloroacetylindole is a synthetic organic compound characterized by its indole core structure, which is substituted with a phenylsulfonyl group at the 1-position and a chloroacetyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylsulfonyl-3-chloroacetylindole can be synthesized through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Chloroacetylation: The final step involves the introduction of the chloroacetyl group at the 3-position of the indole ring. This can be achieved by reacting the sulfonylated indole with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylsulfonyl-3-chloroacetylindole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azidoacetylindole or cyanoacetylindole can be formed.

    Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones.

    Reduction Products: Reduction can yield various reduced forms of the indole core.

Scientific Research Applications

1-Phenylsulfonyl-3-chloroacetylindole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylsulfonyl-3-chloroacetylindole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-Phenylsulfonyl-3-chloroacetylindole can be compared with other indole derivatives:

    Similar Compounds: Examples include 1-Phenylsulfonyl-3-acetylindole and 1-Phenylsulfonyl-3-bromoacetylindole.

    Uniqueness: The presence of both the phenylsulfonyl and chloroacetyl groups imparts unique chemical reactivity and biological activity to this compound, distinguishing it from other indole derivatives.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHNJQICSDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573825
Record name 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424789-76-4
Record name 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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